7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine
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Overview
Description
7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines These compounds are characterized by a bicyclic structure containing two nitrogen atoms in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine can be achieved through several synthetic routes. One common method involves the catalytic reduction of 1,5-naphthyridine with palladium on charcoal in ethanol, which yields the corresponding 1,2,3,4-tetrahydro-derivatives . Another approach is the Gould-Jacobs reaction, which involves the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic reduction processes. These methods utilize palladium on charcoal as a catalyst and ethanol as a solvent to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic 1,5-naphthyridines at high temperatures.
Reduction: Catalytic reduction using palladium on charcoal can convert the compound into its tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on charcoal for reduction, alkyl halides for substitution, and various oxidizing agents for oxidation. Reaction conditions typically involve the use of ethanol as a solvent and high temperatures for oxidation reactions .
Major Products Formed
The major products formed from these reactions include aromatic 1,5-naphthyridines, N-alkylsubstituted derivatives, and various tetrahydro derivatives .
Scientific Research Applications
7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with molecular targets and pathways within biological systems. The nitro group at the 7th position plays a crucial role in its reactivity and biological activity. The compound can form complexes with metal ions, which may contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Nitro-1,2,3,4-tetrahydro-1,5-naphthyridine include:
- 1,2,3,4-Tetrahydro-1,6-naphthyridine
- 1,2,3,4-Tetrahydro-1,7-naphthyridine
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
Uniqueness
What sets this compound apart from its similar compounds is the presence of the nitro group at the 7th position.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
7-nitro-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)6-4-8-7(10-5-6)2-1-3-9-8/h4-5,9H,1-3H2 |
InChI Key |
QEXBEOXOYYYVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)[N+](=O)[O-])NC1 |
Origin of Product |
United States |
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